Cephamycin C sodium
Description
Historical Context of Cephamycin C Discovery and Initial Characterization
The story of Cephamycin C is intertwined with the broader history of antibiotic discovery, a field that revolutionized modern medicine.
In the early 1970s, researchers at Merck and Eli Lilly & Co. independently discovered a new family of beta-lactam antibiotics produced by soil-dwelling bacteria known as actinomycetes. asm.org These compounds were named cephamycins. asm.org Specifically, Cephamycin C was isolated from the fermentation broths of Streptomyces clavuligerus and Nocardia lactamdurans. asm.orgslideshare.netresearchgate.net The isolation process involved techniques such as ion-exchange and gel-filtration methods to separate Cephamycin C from other compounds in the broth. nih.gov Researchers found that several species of Streptomyces were capable of producing cephamycins, indicating a widespread ability for synthesis among these microorganisms. asm.org
The discovery of Cephamycin C marked a significant milestone in beta-lactam antibiotic research. drgermophile.com It followed the discovery of penicillins and cephalosporins, which are produced by fungi. wikipedia.orgnih.gov The identification of a cephalosporin-like molecule from a bacterial source (actinomycetes) expanded the known origins of these vital antibiotics. nih.gov Cephamycin C, while not used clinically itself, became a crucial parent compound for the creation of semisynthetic antibiotics. wikipedia.orgslu.se Its high resistance to beta-lactamases, enzymes produced by bacteria to degrade beta-lactam antibiotics, was a particularly noteworthy property that spurred further investigation and development. wikipedia.orgpsu.edu
Classification within the Beta-Lactam Antibiotic Family
Cephamycin C belongs to the cephamycin subgroup of beta-lactam antibiotics, which are closely related to cephalosporins. wikipedia.org Together, cephamycins and cephalosporins form a class known as cephems. wikipedia.orgwikipedia.org
The defining structural feature of Cephamycin C and all cephamycins is the presence of a methoxy (B1213986) group at the 7-alpha position of the cephem nucleus. slu.sewikipedia.orgtaylorandfrancis.com This is a key difference from cephalosporins, which have a hydrogen atom at this position. drgermophile.compsu.edu This 7-alpha-methoxy group is responsible for the compound's notable stability against a wide range of beta-lactamases. psu.edunih.gov The introduction of this group is catalyzed by a two-protein component called 7-alpha-cephem-methoxylase. nih.gov
While sharing the core cephem structure, cephamycins exhibit important differences from cephalosporins. The 7-alpha-methoxy group provides cephamycins with enhanced resistance to enzymatic degradation by beta-lactamases. drgermophile.compsu.edu
Within the cephamycin family itself, there are variations. Cephamycins A and B were also isolated from Streptomyces species. asm.org In vivo studies in mice showed that Cephamycin A was more active against gram-positive organisms, while Cephamycin C demonstrated superior activity against gram-negative organisms. asm.orgnih.govnih.gov Cephamycin C also showed good activity against cephalosporin-resistant strains. asm.orgnih.govnih.gov The parent compound, Cephamycin C, had limited activity against gram-positive bacteria, a trait that was improved in its semi-synthetic derivative, cefoxitin (B1668866), through modification of the 7-beta-substituent. psu.edu
Interactive Data Tables
Table 1: Key Properties of Cephamycin C
| Property | Description |
| Chemical Class | Beta-lactam antibiotic, Cephamycin |
| Core Nucleus | Cephem |
| Defining Feature | 7-alpha-methoxy group |
| Natural Source | Streptomyces and Nocardia species |
| Key Characteristic | High resistance to beta-lactamases |
Table 2: Comparison of Cephamycins and Cephalosporins
| Feature | Cephamycins (e.g., Cephamycin C) | Cephalosporins (e.g., Cephalosporin (B10832234) C) |
| 7-alpha Position | Methoxy group | Hydrogen atom |
| Beta-lactamase Stability | High | Variable, generally lower |
| Producing Organism | Actinomycetes (Bacteria) | Fungi |
Structure
3D Structure of Parent
Properties
CAS No. |
34279-54-4 |
|---|---|
Molecular Formula |
C16H21N4NaO9S |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
sodium;(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H22N4O9S.Na/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20;/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25);/q;+1/p-1/t8-,14-,16+;/m1./s1 |
InChI Key |
ISKNZRSOHFBAGX-YNJMIPHHSA-M |
SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+] |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCC[C@H](C(=O)O)N.[Na+] |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CCCC(C(=O)O)N.[Na+] |
Synonyms |
A 16886B A-16886B A16886B cephamycin C cephamycin C sodium cephamycin C, (6R)-isomer cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer cephamycin C, monosodium salt cephamycin C, sodium salt |
Origin of Product |
United States |
Molecular Mechanisms of Antimicrobial Action
Penicillin-Binding Protein (PBP) Interaction and Inhibition Kinetics
The primary targets of Cephamycin C and its derivatives are penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. patsnap.comnih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is crucial for bacterial survival. patsnap.com
Cephamycin C and its semi-synthetic derivatives, such as cefoxitin (B1668866) and cefmetazole, demonstrate a strong binding affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria. patsnap.commedchemexpress.com Studies have shown that these cephamycins bind to essential PBPs, which are transpeptidases responsible for cross-linking peptidoglycan chains. patsnap.comoup.com
For instance, the cephamycin antibiotic CS-1170 (a derivative of Cephamycin C) shows high affinities for E. coli PBP-1A, -1Bs, and -3, which are high-molecular-weight PBPs critical for cell elongation and division. nih.gov It also exhibits a very high affinity for the lower-molecular-weight PBPs 4, 5, and 6. nih.gov This broad-spectrum PBP inhibition contributes to its potent antibacterial activity. In contrast, some bacteria develop resistance by acquiring an alternative PBP, such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA), which has a low binding affinity for β-lactam antibiotics like cefoxitin. wikipedia.org
In some cases, the inhibition of specific PBPs is crucial for bactericidal activity against resistant strains. For example, in a PBP 2-deficient mutant of methicillin-resistant S. aureus, increased susceptibility to cephamycin-type antibiotics was observed, suggesting that the inhibition of PBP 4, in addition to other PBPs, is necessary to kill these resistant bacteria. asm.org
Table 1: Binding Affinity of Cephamycin Derivatives to Bacterial PBPs This table is for illustrative purposes and synthesizes general findings from the referenced literature. Specific affinity values (e.g., Kd, IC50) can vary significantly based on the specific bacterial species, PBP type, and experimental conditions.
| Cephamycin Derivative | Target Bacteria | High-Affinity PBPs | Low-Affinity PBPs | Reference |
| Cefoxitin | General | Essential transpeptidases | PBP2a (in MRSA) | patsnap.comwikipedia.org |
| Cefmetazole | General | Essential transpeptidases | Not specified | medchemexpress.com |
| CS-1170 | E. coli | PBP-1A, -1Bs, -3, -4, -5, -6 | PBP-2 | nih.gov |
By binding to the active site of PBPs, Cephamycin C sodium and its analogs competitively inhibit the transpeptidase activity of these enzymes. patsnap.comnih.gov This inhibition prevents the formation of peptide cross-links between the glycan chains of the peptidoglycan polymer. patsnap.comtaylorandfrancis.com The structural similarity between the β-lactam ring of cephamycins and the D-Ala-D-Ala terminus of the peptidoglycan precursor allows the antibiotic to act as a false substrate, leading to the acylation of the PBP's active site serine residue. nih.govoup.com
This acylation forms a stable, long-lived acyl-enzyme complex, effectively inactivating the PBP. nih.govnih.gov The disruption of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall. patsnap.com The cell becomes unable to withstand the internal osmotic pressure, leading to cell lysis and death. patsnap.com Research on the cephamycin CS-1170 demonstrated its ability to inhibit the in vitro peptidoglycan cross-linking reaction at very low concentrations, which corresponded to its minimal inhibitory concentration (MIC). nih.gov
Resistance to Beta-Lactamase Hydrolysis
A key feature of Cephamycin C and its derivatives is their notable resistance to hydrolysis by β-lactamases, enzymes produced by many bacteria as a primary defense mechanism against β-lactam antibiotics. patsnap.comnih.gov
The defining structural feature of cephamycins is the presence of a 7-alpha-methoxy group on the cephem nucleus. asm.orgslu.se This methoxy (B1213986) group provides significant steric hindrance, which protects the adjacent β-lactam ring from being hydrolyzed by many types of β-lactamase enzymes. patsnap.comwikipedia.org This structural modification is essential for their stability and effectiveness against β-lactamase-producing bacteria. asm.orgnih.gov Studies have shown that cephamycins with this 7-alpha-methoxy group are highly stable against hydrolysis by β-lactamases, whereas their 7-alpha-H analogs are rapidly broken down. nih.gov The presence of this group makes cephamycins particularly effective against organisms that would otherwise be resistant to other β-lactam antibiotics. patsnap.com
While highly resistant, cephamycins are not completely immune to all β-lactamases. Some bacteria have evolved specialized β-lactamases, such as the FOX and CMY families of plasmid-based AmpC β-lactamases, that can hydrolyze cephamycins like cefoxitin. asm.org However, compared to other cephalosporins, the rate of hydrolysis is generally much lower. nih.gov
Studies on the degradation of Cephamycin C have shown that its stability is pH-dependent. It is more stable at near-neutral pH levels and degrades more rapidly at very acidic or basic pH. nih.gov For example, after 100 hours, Cephamycin C showed 46% degradation at pH 2.2 and 71% at pH 8.7, but only 15-20% degradation at quasi-neutral pH levels. nih.gov This indicates that the primary degradation pathway under these conditions is likely chemical hydrolysis rather than enzymatic degradation, further highlighting its inherent stability.
Table 2: Stability of Cephamycin C at Different pH Levels Data adapted from a kinetic study on Cephamycin C degradation at 20°C over 100 hours. nih.gov
| pH | Percentage Degradation |
| 2.2 | 46% |
| 6.0 - 7.6 | 15% - 20% |
| 8.7 | 71% |
Cellular Impact on Bacterial Integrity and Viability
The inhibition of PBP activity and the subsequent disruption of peptidoglycan synthesis have profound and lethal consequences for bacterial cells. patsnap.com The weakened cell wall cannot maintain its shape or withstand the turgor pressure of the cytoplasm, leading to morphological changes, such as filamentation or the formation of spherical cells, and ultimately, cell lysis. nih.govresearchgate.net The antibacterial activity of Cephamycin C is primarily bactericidal. nih.gov
The compromised cell envelope also leads to a loss of selective permeability and alterations in the cell's internal ionic environment. frontiersin.org Studies have shown that antibiotic-induced stress can lead to significant changes in the intracellular concentrations of ions like magnesium, potassium, and sodium, reflecting a breakdown in cellular homeostasis that precedes cell death. frontiersin.org This cascade of events, initiated by the specific inhibition of cell wall synthesis, underscores the potent and targeted bactericidal action of this compound.
Biosynthetic Pathways and Genetic Regulation in Producer Microorganisms
Microbial Producers and Fermentation Origins
Cephamycin C is a secondary metabolite produced by several species of actinomycetes. The biosynthetic gene clusters responsible for its production are found in these microorganisms, and their expression is tightly regulated.
Streptomyces clavuligerus is a well-studied producer of Cephamycin C and the β-lactamase inhibitor clavulanic acid. oup.com The genes for Cephamycin C biosynthesis in S. clavuligerus are organized in a cluster. nih.gov This cluster contains the structural genes encoding the biosynthetic enzymes as well as regulatory genes that control their expression. nih.gov
A key regulatory protein in S. clavuligerus is CcaR, which belongs to the Streptomyces antibiotic regulatory protein (SARP) family. researchgate.net CcaR positively regulates the expression of several genes within the cephamycin C and clavulanic acid biosynthetic clusters. researchgate.netresearchgate.net Mutants lacking a functional ccaR gene are unable to produce Cephamycin C, a phenotype that can be restored by reintroducing the gene. nih.gov This highlights the critical role of CcaR in initiating the biosynthetic cascade. The two-component system CepRS has also been identified as a regulator of cephamycin C biosynthesis in S. clavuligerus F613-1. researchgate.net
The biosynthetic pathway begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. nih.gov The enzymes involved in the subsequent steps, from the formation of the initial tripeptide to the final methoxylation and carbamoylation reactions, are encoded by genes within the cephamycin cluster. researchgate.netnih.gov
Table 1: Key Genes in Streptomyces clavuligerus Cephamycin C Biosynthesis
| Gene | Encoded Protein/Enzyme | Function in Biosynthesis |
| pcbAB | ACV synthetase | Condensation of L-α-aminoadipic acid, L-cysteine, and L-valine to form δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) |
| pcbC | Isopenicillin N synthase (IPNS) | Cyclization of ACV to form isopenicillin N |
| cefD | Isopenicillin N epimerase | Conversion of isopenicillin N to penicillin N |
| cefE | Deacetoxycephalosporin C synthase (DAOCS) / Expandase | Ring expansion of penicillin N to deacetoxycephalosporin C (DAOC) |
| cefF | Deacetoxycephalosporin C hydroxylase (DAOCH) | Hydroxylation of DAOC to form deacetylcephalosporin C (DAC) |
| cmcI | O-carbamoyltransferase | Carbamoylation of DAC |
| cmcJ | Cephalosporin (B10832234) 7-α-hydroxylase | Hydroxylation at the C7 position |
| ccaR | Transcriptional regulator (SARP family) | Positive regulation of biosynthetic genes |
| cepRS | Two-component regulatory system | Regulation of cephamycin C biosynthesis |
This table is based on current research and may not be exhaustive.
Nocardia lactamdurans (also known as Amycolatopsis lactamdurans) is another significant industrial producer of Cephamycin C. nih.govnih.gov The organization of the cephamycin biosynthetic genes in N. lactamdurans shares similarities with that of S. clavuligerus, though some differences exist. csic.es The biosynthetic genes are clustered together, and their expression is tightly controlled. nih.govresearchgate.net
In N. lactamdurans, the nine genes required for Cephamycin C biosynthesis are transcribed as three distinct messenger RNA (mRNA) molecules. nih.gov This includes a large polycistronic mRNA of over 16 kilobases that encodes six of the biosynthetic enzymes. researchgate.net The expression of these genes is initiated from three different promoters. nih.gov Two of these promoters are located in a bidirectional promoter region, suggesting a coordinated regulation of gene expression. nih.gov This region contains sequences similar to those recognized by SARP-family regulatory proteins, indicating a regulatory mechanism analogous to that seen in Streptomyces. nih.gov
The initial steps of the pathway in N. lactamdurans also involve the enzyme lysine-6-aminotransferase (LAT), which is responsible for converting L-lysine into α-aminoadipic acid, a key precursor. nih.govcsic.es
The presence of cephamycin biosynthetic gene clusters in various Streptomyces species suggests a common evolutionary origin and a conserved biosynthetic mechanism. frontiersin.org While the core biosynthetic pathway is likely similar across these species, variations in regulatory networks and gene expression levels can lead to differences in production efficiency.
Precursor Metabolite Integration and Flux
The production of Cephamycin C is intrinsically linked to the primary metabolism of the producing microorganism, which supplies the necessary precursor molecules.
In cephamycin-producing actinomycetes, the precursor L-α-aminoadipic acid is derived from the catabolism of L-lysine. nih.govscispace.com This conversion is a key regulatory point in the pathway. The first step in this conversion is catalyzed by lysine-6-aminotransferase (LAT). nih.gov The activity of this enzyme is considered a rate-limiting step in Cephamycin C biosynthesis. nih.gov
Supplementing the fermentation medium with L-lysine has been shown to enhance Cephamycin C production in both N. lactamdurans and S. clavuligerus. nih.govnih.gov This effect is particularly noticeable in the early stages of fermentation. nih.gov However, the relationship between exogenous lysine (B10760008) and antibiotic yield is complex and can be influenced by other factors such as the availability of carbon sources. nih.gov While L-lysine serves as a direct precursor, it can also be utilized as a carbon or nitrogen source by the microorganism. nih.gov
The role of lysine stereoisomers (D-lysine and DL-lysine) is less defined in the context of Cephamycin C biosynthesis. researchgate.net The primary biosynthetic pathway utilizes L-lysine. scispace.comsemanticscholar.org
Genetic Organization and Cluster Analysis
The genetic blueprint for cephamycin C biosynthesis is meticulously organized into a gene cluster within the genomes of producing microorganisms, such as Streptomyces clavuligerus. This clustering facilitates the coordinated regulation of the genes necessary for the production of this complex secondary metabolite.
The cephamycin C biosynthetic gene cluster in Streptomyces clavuligerus is a contiguous region of DNA that has been extensively mapped and sequenced. This cluster is estimated to be approximately 38 kb in size and is physically linked to the gene cluster for clavulanic acid biosynthesis. nih.gov The genes are arranged in a specific order, which is crucial for their coordinated expression.
Key genes within this cluster and their functions have been identified through sequence analysis and functional studies:
lat : This gene encodes lysine-ε-aminotransferase, which catalyzes an early step in the pathway, converting lysine to α-aminoadipate. nih.govresearchgate.net
pcbAB : This large gene encodes the non-ribosomal peptide synthetase δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This enzyme is responsible for condensing the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the tripeptide intermediate, ACV. nih.govnih.gov
pcbC : This gene encodes isopenicillin N synthase (IPNS), which catalyzes the oxidative cyclization of the linear ACV tripeptide to form the bicyclic isopenicillin N, the first bioactive intermediate in the pathway. nih.govnih.gov
pcd : This gene shows significant homology to genes encoding semialdehyde dehydrogenases and is believed to be involved in the conversion of lysine to α-aminoadipate. nih.govresearchgate.net
cmcI and cmcJ : These genes are involved in the later steps of the cephamycin C biosynthetic pathway. Specifically, they catalyze the O-carbamoylation and 7-methoxy group introduction, which are characteristic modifications of cephamycin C. nih.govresearchgate.net
sclU and rhsA : The functions of these two genes are not yet fully understood, but their location at the end of the cluster suggests they may define the boundary of the cephamycin C biosynthetic gene cluster. nih.gov
| Gene | Encoded Protein/Enzyme | Function in Cephamycin C Biosynthesis |
|---|---|---|
| lat | Lysine-ε-aminotransferase | Conversion of lysine to α-aminoadipate |
| pcbAB | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) | Condensation of precursor amino acids to form ACV tripeptide |
| pcbC | Isopenicillin N synthase (IPNS) | Cyclization of ACV to isopenicillin N |
| pcd | Semialdehyde dehydrogenase homolog | Likely involved in the conversion of lysine to α-aminoadipate |
| cmcI | O-carbamoyltransferase | O-carbamoylation of the cephamycin intermediate |
| cmcJ | 7-methoxy group introduction enzyme | Addition of the 7-methoxy group |
| sclU | Unknown | May define the end of the biosynthetic cluster |
| rhsA | Unknown | May define the end of the biosynthetic cluster |
The genes within the cephamycin C biosynthetic cluster are not only physically linked but are also, in some cases, transcriptionally coupled. Evidence strongly suggests that the early genes in the pathway, lat, pcbAB, and pcbC, are organized as an operon and are transcribed into a single polycistronic mRNA molecule. nih.govasm.org This arrangement ensures the simultaneous expression of the enzymes required for the initial steps of cephamycin C synthesis. The transcription of this polycistronic mRNA is initiated from a promoter located upstream of the lat gene. nih.gov
In addition to the polycistronic transcript, pcbC can also be expressed as a monocistronic transcript from its own promoter. nih.govasm.org This dual transcriptional mechanism allows for a more complex regulation of the biosynthetic pathway. Similarly, the cefD and cefE genes, which are involved in the middle steps of the pathway, are also organized in an operon and are co-transcribed. nih.gov This organization into operons and the generation of polycistronic mRNAs is a common feature in the biosynthesis of secondary metabolites in Streptomyces, allowing for efficient and coordinated gene expression.
Regulatory Networks Governing Biosynthesis
The production of cephamycin C is tightly controlled by a complex regulatory network that responds to various internal and external signals. This network ensures that the antibiotic is produced at the appropriate time and under optimal conditions.
A key player in the regulation of cephamycin C biosynthesis is the CcaR protein, a pathway-specific transcriptional activator. nih.gov The gene encoding CcaR, ccaR, is located within the cephamycin C gene cluster. nih.gov The CcaR protein is essential for the biosynthesis of not only cephamycin C but also clavulanic acid, highlighting its role as a central regulator of β-lactam antibiotic production in S. clavuligerus. nih.govnih.gov
Disruption of the ccaR gene leads to a complete loss of cephamycin C production. nih.govnih.gov This is because CcaR directly activates the transcription of several key biosynthetic genes, including those in the early and middle stages of the pathway. nih.gov CcaR functions by binding to specific DNA sequences in the promoter regions of its target genes, thereby enhancing their transcription. nih.gov The expression of ccaR itself is also subject to autoregulation, where the CcaR protein binds to its own promoter to control its production. nih.gov The CcaR protein belongs to the Streptomyces antibiotic regulatory protein (SARP) family of activators.
The biosynthesis of cephamycin C can be significantly stimulated by the addition of certain diamines to the culture medium. nih.govnih.gov Among these, 1,3-diaminopropane, cadaverine, and putrescine have been shown to have a pronounced inducing effect. nih.govnih.gov This stimulation is not a result of altered cell growth but rather a direct influence on the biosynthetic pathway. nih.gov
The inducing effect of diamines occurs at the transcriptional level. nih.gov For instance, the addition of 1,3-diaminopropane to cultures of Nocardia lactamdurans leads to a significant increase in the transcripts of the pcbAB and, to a lesser extent, the lat genes. nih.gov This suggests that diamines may act as signaling molecules that trigger the expression of the cephamycin C biosynthetic genes. In Streptomyces clavuligerus, the effect of 1,3-diaminopropane can be concentration-dependent, with different concentrations favoring the production of either cephamycin C or clavulanic acid. researchgate.netresearchgate.netnih.gov At higher concentrations (e.g., 10 g/L), 1,3-diaminopropane can increase cephamycin C production by as much as 300%. researchgate.netresearchgate.netnih.gov When combined with L-lysine, the production can be enhanced even further. researchgate.netresearchgate.net
The composition of the culture medium plays a critical role in regulating the production of cephamycin C. The availability of specific nutrients, including carbon, nitrogen, phosphorus, and sulfur sources, as well as certain salts, can significantly impact the yield of the antibiotic.
Carbon Sources: The choice of carbon source can influence both cell growth and antibiotic production. While glucose often supports good growth, other carbon sources like glycerol (B35011) and soybean oil have been found to be more favorable for cephamycin C production in some producing organisms. researchgate.net In Nocardia lactamdurans, glycerol supported the maximum production of cephamycin C. researchgate.net
Nitrogen Sources: Nitrogen is a crucial element for the biosynthesis of amino acids, which are the building blocks of cephamycin C. The type and concentration of the nitrogen source can have a profound effect on antibiotic yield. In Streptomyces cattleya, asparagine was found to be a better nitrogen source for both enzyme biosynthesis and cephamycin C production compared to glutamine or ammonium (B1175870). However, an excess of asparagine can lead to a reduction in production.
Phosphorus Sources: Phosphate (B84403) concentration is another critical factor. High concentrations of inorganic phosphate (75-100 mM) can support extensive cell growth but inhibit cephalosporin production in Streptomyces clavuligerus. nih.gov Optimal production is often observed at lower phosphate concentrations (around 25 mM). nih.gov The negative regulation of antibiotic biosynthesis by phosphate is a well-documented phenomenon in Streptomyces. nih.gov
Sulfur Sources: Sulfur is a component of the amino acid L-cysteine, a precursor for cephamycin C. The source of sulfur can therefore influence the biosynthesis. While cysteine and methionine can serve as sulfur sources, they can also inhibit the growth of the producing organism. nih.gov Inorganic thiosulfate, when added after the initial growth phase, has been shown to stimulate cephamycin production. nih.gov
Salts: The presence of certain salts in the medium can also affect production. For example, the optimization of fermentation parameters for Streptomyces clavuligerus NT4 included potassium dihydrogen phosphate and ammonium oxalate. researchgate.net
| Medium Component | Examples | Effect on Cephamycin C Production |
|---|---|---|
| Carbon Sources | Glycerol, Soybean Oil, Dextrin | Glycerol and soybean oil can be more effective than glucose for production. researchgate.net Dextrin has also been shown to support good yields. nih.gov |
| Nitrogen Sources | Asparagine, Ammonium, Glutamine, Proline | Asparagine is often a superior nitrogen source compared to ammonium or glutamine. Proline and glutamic acid can support growth but may be less effective for production. nih.gov |
| Phosphorus Sources | Potassium Phosphate | High concentrations inhibit production, while lower concentrations are optimal. nih.gov |
| Sulfur Sources | Thiosulfate, Cysteine, Methionine | Thiosulfate can stimulate production when added post-growth. Cysteine and methionine can be inhibitory to growth. nih.gov |
| Salts | Potassium Dihydrogen Phosphate, Ammonium Oxalate | Important for optimizing fermentation conditions. researchgate.net |
Feedback Regulation and Pathway Control Mechanisms in Cephamycin C Sodium Biosynthesis
The biosynthesis of Cephamycin C in producer microorganisms, primarily Streptomyces clavuligerus, is a tightly controlled process governed by a complex network of regulatory elements. This regulation ensures the efficient production of the antibiotic in response to various physiological and environmental signals. Key control mechanisms include positive feedback and autoregulation by specific transcriptional activators, as well as feedback inhibition at the level of precursor biosynthesis.
A central figure in the regulation of Cephamycin C production is the CcaR protein, a pathway-specific transcriptional activator. nih.gov The gene encoding this protein, ccaR, is located within the cephamycin gene cluster and its expression is essential for the biosynthesis of both cephamycin C and the co-produced β-lactamase inhibitor, clavulanic acid. nih.gov Disruption of the ccaR gene leads to a cessation of cephamycin C and clavulanic acid production. nih.gov
CcaR functions through a positive feedback loop, where it upregulates the transcription of key biosynthetic genes. Furthermore, CcaR exhibits autoregulation, binding to its own promoter to enhance its expression. nih.gov This autoregulatory circuit ensures a rapid and amplified response once the conditions for antibiotic production are favorable. Overexpression of ccaR has been shown to significantly increase the production of cephamycin C, highlighting its role as a critical positive regulator. nih.gov
Quantitative analysis of a ccaR-disrupted mutant of S. clavuligerus revealed a drastic reduction in the transcription of cephamycin biosynthesis genes. For instance, the expression of the lat and cmcI genes was reduced by 2,200- and 1,087-fold, respectively, compared to the wild-type strain. researchgate.net Conversely, the amplification of ccaR has been demonstrated to result in a two- to three-fold increase in the production of both cephamycin C and clavulanic acid. nih.gov Fermentations of an S. clavuligerus strain with multiple copies of ccaR resulted in a 6.1-fold increase in specific cephamycin C production. researchgate.net
In addition to CcaR, a two-component system designated CepRS has been identified as another layer of positive regulation in Cephamycin C biosynthesis. nih.gov This system, consisting of the sensor kinase CepS and the response regulator CepR, significantly influences the production of Cephamycin C. nih.gov Deletion of the cepRS genes results in a notable decrease in Cephamycin C production. nih.gov Real-time quantitative PCR analysis has shown that CepRS regulates the expression of a majority of the genes involved in the Cephamycin C biosynthetic pathway. nih.gov The response regulator, CepR, acts as a transcriptional activator by interacting with the intergenic region of cefD-cmcI. nih.gov
While direct feedback inhibition by the final product, Cephamycin C, or its immediate biosynthetic intermediates on the pathway enzymes or regulatory proteins has not been extensively documented, there is evidence of feedback regulation at the level of precursor supply. The biosynthesis of the α-aminoadipic acid side chain of Cephamycin C originates from the aspartic acid family of amino acids. nih.gov Studies in S. clavuligerus have shown that threonine, a member of this family, can inhibit the production of Cephamycin C. nih.govnih.gov This inhibition is thought to occur through a concerted feedback inhibition mechanism on aspartokinase, a key enzyme in the aspartate pathway, by both threonine and lysine. nih.govnih.gov The addition of lysine can reverse the inhibitory effect of threonine, suggesting a tight regulation of the precursor pool available for antibiotic biosynthesis. nih.govnih.gov
Interactive Data Tables
| Gene | Fold Decrease in Expression in ccaR Mutant |
|---|---|
| lat | 2,200 |
| cmcI | 1,087 |
| pcbAB-pcbC-cefD-cefE-cmcJ-cmcH and blp | 225 to 359 |
| Strain | Fold Increase in Cephamycin C Production |
|---|---|
| S. clavuligerus with amplified ccaR | 2 to 3 |
| S. clavuligerus with multiple copies of ccaR | 6.1 |
| Strain | Effect on Cephamycin C Production |
|---|---|
| S. clavuligerus ΔcepRS | Decreased |
Bioprocess Development and Metabolic Engineering for Optimized Production
Fermentation Process Optimization
Optimizing the fermentation process is fundamental to maximizing the yield and economic viability of Cephamycin C production. This involves the careful selection and concentration of nutrients, as well as the precise control of physical parameters within the bioreactor. hh-publisher.com Small modifications in the composition of the growth media or fermentation conditions can lead to significant variations in the quantity of the target antibiotic produced. hh-publisher.com
The choice of carbon source is a critical factor influencing both microbial growth and the biosynthesis of secondary metabolites like Cephamycin C. Various carbohydrates and oils have been studied to determine their effect on production yields.
Glycerol (B35011) and Starch : Glycerol and starches are commonly used carbon sources. hh-publisher.commdpi.com In some Streptomyces fermentations, glycerol can enhance cellular growth. mdpi.com Soluble starch is also frequently employed, often in combination with other sources, to support robust antibiotic production. bioline.org.br For instance, a production medium for Streptomyces sp. MU-NRC77 utilized both soluble starch (25 g/l) and glycerol (10 ml/l) to enhance the yield of a related β-lactam, clavulanic acid. bioline.org.br However, in some cases, high concentrations of readily metabolized carbon sources like glycerol can suppress the activity of key enzymes in the cephamycin biosynthetic pathway. mdpi.com
Glucose : While glucose is an excellent carbon source for the growth of many microorganisms, it can exert a suppressive effect on the synthesis of certain antibiotics. mdpi.comresearchgate.net This phenomenon, known as carbon catabolite repression, can inhibit the production of secondary metabolites.
Oats and Soybean Meal : Complex carbohydrates and proteinaceous materials such as grains (e.g., oats) and soybean meal can serve as both carbon and nitrogen sources. google.comgoogle.com Soybean meal, in particular, is a frequently cited component in fermentation media, contributing to higher yields in both submerged and solid-state fermentation. researchgate.netgoogle.comresearchgate.net In one study on solid-state fermentation, soybean flour was identified as a superior substrate for Cephamycin C production by Nocardia lactamdurans. researchgate.net
Table 1: Effect of Various Carbon Sources on Cephamycin C Production Data synthesized from multiple studies; specific yields are context-dependent.
| Carbon Source | General Effect on Yield | Notes |
|---|---|---|
| Glycerol | Supports growth; can be suppressive at high concentrations mdpi.com | Often used in combination with other sources bioline.org.brresearchgate.net |
| Starch | Good for sustained release of carbon; supports production hh-publisher.combioline.org.br | Soluble starch is a common choice in production media bioline.org.br |
| Glucose | Can cause carbon catabolite repression, inhibiting production mdpi.comresearchgate.net | Generally less favored for the production phase |
| Oats | Provides complex carbohydrates google.com | Can be used as part of a complex medium |
| Soybean Meal | Often enhances yield; provides carbon and nitrogen google.comresearchgate.net | A very effective substrate in solid-state fermentation researchgate.net |
The availability and type of nitrogen source profoundly regulate Cephamycin C biosynthesis. The choice between inorganic sources like ammonium (B1175870) and complex organic sources can significantly alter the final antibiotic titre.
Cottonseed Extract : Proteinaceous materials derived from plants, such as cottonseed meal or extract, are effective nitrogen sources. nih.govgoogle.com In solid-state fermentation of Streptomyces clavuligerus, a medium containing cottonseed deoiled cake was used successfully for Cephamycin C production. researchgate.net
Corn Steep Liquor : Corn steep liquor is a common, nutrient-rich component in industrial fermentation media. researchgate.netgoogle.comgoogle.com It provides a complex mixture of nitrogenous compounds, vitamins, and minerals, and is listed as a satisfactory nitrogen source for Cephamycin C production. google.comgoogle.com
Table 2: Influence of Nitrogen Sources on Cephamycin C Fermentation
| Nitrogen Source | Role in Production | Reference Organism |
|---|---|---|
| Asparagine | A superior nitrogen source, but excess can be inhibitory. nih.gov | Streptomyces cattleya nih.gov |
| Cottonseed Extract | Effective complex nitrogen source, used in solid-state fermentation. researchgate.netnih.gov | Streptomyces clavuligerus researchgate.net |
| Corn Steep Liquor | A common, rich source of nitrogen and other growth factors. google.comgoogle.com | Streptomyces spp. google.comgoogle.com |
Trace elements and mineral salts are essential cofactors for enzymes in the metabolic pathways leading to Cephamycin C. Their inclusion in the fermentation medium is critical for optimal production. Commonly supplemented minerals include phosphates, sulfates, and carbonates.
Key mineral salts used in Cephamycin C fermentation media include:
Potassium Phosphate (B84403) (K₂HPO₄ or KH₂PO₄) : Acts as a buffering agent to maintain pH and serves as a source of phosphorus. researchgate.netajpp.inmdpi.com
Magnesium Sulfate (B86663) (MgSO₄·7H₂O) : Provides essential magnesium and sulfate ions. researchgate.netmdpi.com
Calcium Carbonate (CaCO₃) : Often used as a buffer and a source of calcium. researchgate.netmdpi.com
Iron Sulfate (FeSO₄·7H₂O) : Provides iron, a crucial cofactor for many enzymes. bioline.org.brmdpi.com
Other trace minerals like Sodium Chloride (NaCl) , Manganese Chloride (MnCl₂·4H₂O) , and Zinc Sulfate (ZnSO₄·H₂O) are also included to ensure all enzymatic activities function optimally. ajpp.inmdpi.com
Physical parameters such as pH and temperature must be tightly controlled, as deviations can inhibit microbial growth and antibiotic synthesis.
Temperature : The fermentation for Cephamycin C is typically carried out at temperatures ranging from 20°C to 37°C. google.com However, optimal production is generally achieved in a narrower range, between 24°C and 32°C. google.comgoogle.com For solid-state fermentation with S. clavuligerus, a temperature range of 28–30°C has been reported as effective. researchgate.net
pH : The pH of the nutrient medium should be maintained within a range of 6.0 to 8.0. google.comgoogle.com The preferred range for robust production is often between 6.5 and 7.5. google.com The stability of Cephamycin C is also pH-dependent, with the compound showing greater stability at quasi-neutral pH levels (e.g., 6.0 to 7.6) compared to very acidic or basic conditions. researchgate.net
Table 3: Optimal Physical Parameters for Cephamycin C Fermentation
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 24°C - 32°C google.comgoogle.com | Maintained to ensure optimal enzyme activity and microbial growth. |
| pH | 6.0 - 8.0 google.comgoogle.com | A narrower range of 6.5 - 7.5 is often preferred for stability and production. google.comresearchgate.net |
Cephamycin C is produced via aerobic fermentation, making the oxygen supply a critical variable. google.comgoogle.com Agitation and aeration rates directly influence the dissolved oxygen (DO) concentration in the fermentation broth.
Studies with S. clavuligerus have shown that the fermentation requires near-saturating levels of dissolved oxygen to maintain production. nottingham.ac.uk Reduced oxygen can limit the availability of antibiotic precursors. nottingham.ac.uk Controlling the DO level at 100% saturation, particularly during the growth phase, resulted in a 2.4-fold increase in the final Cephamycin C yield compared to fermentations without DO control. sci-hub.se Agitation is essential for ensuring the homogenous distribution of nutrients and oxygen, but excessive agitation can cause shear stress, which may damage the mycelia of the Streptomyces. sci-hub.seresearchgate.net Therefore, a carefully optimized balance between agitation and aeration is required to maximize the oxygen transfer rate without causing cellular damage. researchgate.net
Cultivation Strategies
Different cultivation strategies have been developed to enhance the production of Cephamycin C, each with distinct advantages.
Submerged Fermentation : This is the most common method for large-scale antibiotic production. It involves growing the microorganism in a liquid nutrient medium within a controlled bioreactor. This strategy allows for precise control over parameters like pH, temperature, aeration, and nutrient feeding. google.com Submerged fermentations can be operated in different modes:
Batch Mode : All nutrients are provided at the beginning of the fermentation.
Fed-Batch Mode : Nutrients are added incrementally during the fermentation process. This is often preferred as it allows for control over the concentration of key nutrients (like carbon and nitrogen sources) and can prevent the inhibitory effects of high substrate concentrations. google.com
Continuous Mode : Fresh medium is continuously added while the fermented broth is removed, maintaining the culture in a state of exponential growth. google.com
Solid-State Fermentation (SSF) : This technique involves growing microorganisms on solid, moist substrates in the absence or near-absence of free water. researchgate.netmdpi.com Agricultural residues like wheat bran, soybean flour, and oilseed cakes are commonly used as substrates. mdpi.comresearchgate.netresearchgate.net SSF has been successfully applied to produce Cephamycin C, with one study reporting a yield of 21.68 mg per gram of dry substrate using S. clavuligerus NT4 after optimization. nih.govmdpi.com This method is often considered cost-effective and can lead to high product concentrations. researchgate.net
Fed-Batch Fermentation Techniques
Fed-batch cultivation is a critical strategy for enhancing Cephamycin C production by controlling the cellular growth rate and extending the stationary phase where antibiotic synthesis is often maximized. scielo.br This technique effectively overcomes challenges such as substrate inhibition and metabolic repression caused by rapidly metabolized carbon sources. scielo.brscielo.br
The choice of carbon source and the feeding strategy are paramount. Studies have shown that glycerol and starch have different effects on the production of Cephamycin C and the co-produced clavulanic acid in Streptomyces clavuligerus. scielo.brresearchgate.net When glycerol is used as the carbon source in fed-batch cultures, the production of clavulanic acid tends to be higher than that of Cephamycin C. scielo.brresearchgate.net Conversely, feeding with starch generally favors a higher production of Cephamycin C. scielo.brresearchgate.net
A study investigating various feeding conditions with glycerol in fed-batch cultures of S. clavuligerus found that the highest Cephamycin C concentration of 566.5 mg/L was achieved with a specific glycerol feeding rate. scielo.brscielo.br In contrast, the maximum clavulanic acid production reached 1022 mg/L under different glycerol feeding conditions. scielo.br This highlights the ability to modulate the relative production of these two important β-lactam compounds by adjusting the fed-batch strategy. scielo.br
The application of fed-batch fermentation is not limited to controlling carbon sources. It can also be used to supply precursors or other nutrients to sustain and enhance antibiotic production during the later stages of fermentation. mdpi.com The controlled addition of nutrients helps to avoid the accumulation of inhibitory substances and maintains the cells in a productive state for a longer duration. remedypublications.com
Table 1: Comparison of Cephamycin C Production in Batch vs. Fed-Batch Culture with Different Carbon Sources
| Fermentation Type | Carbon Source | Max. Cephamycin C (mg/L) | Max. Clavulanic Acid (mg/L) |
| Batch | Glycerol | 418.5 | 348.5 |
| Batch | Starch | 241.0 | 125.2 |
| Fed-Batch | Glycerol | 566.5 | 1022.0 |
| Fed-Batch | Starch | Higher than Clavulanic Acid | Lower than Cephamycin C |
Data sourced from Bellão et al. (2013). scielo.brresearchgate.net
Solid-State Fermentation Application
Solid-state fermentation (SSF) presents an alternative and advantageous method for Cephamycin C production, often leading to higher productivity and lower production costs. oup.com This technique involves the cultivation of microorganisms on solid substrates with minimal free water. scholarsresearchlibrary.com Several studies have explored the use of SSF for producing Cephamycin C from Streptomyces clavuligerus and Nocardia lactamdurans. oup.comresearchgate.netlongdom.org
Various agricultural wastes and byproducts have been successfully used as substrates for SSF. For instance, wheat rawa supplemented with cottonseed-de-oiled cake and sunflower cake has been employed for Cephamycin C production by S. clavuligerus. scholarsresearchlibrary.comresearchgate.net In one study, different agricultural wastes were screened, and cottonseed meal was identified as a superior substrate for Cephamycin C production by S. clavuligerus NT4. scielo.brnih.gov
Optimization of fermentation parameters in SSF is crucial for maximizing yield. Using response surface methodology (RSM), researchers have optimized factors such as substrate concentration, moisture content, and nutrient supplementation. oup.comresearchgate.net For example, optimization of these parameters for S. clavuligerus NT4 in SSF resulted in a significant increase in Cephamycin C yield from 10.50 ± 1.04 mg per gram of dry substrate (mg/gds) to 21.68 ± 0.76 mg/gds. oup.comresearchgate.net Further enhancement was achieved by supplementing the medium with specific amino acids, leading to a yield of 27.41 ± 0.65 mg/gds. oup.comresearchgate.net
Comparison of Free and Immobilized Cell Systems
Immobilizing microbial cells offers several advantages over conventional free-cell suspension cultures, including higher biomass retention, increased metabolic activity, and the potential for repeated batch or continuous operations. researchgate.net The use of immobilized Streptomyces clavuligerus for Cephamycin C production has been investigated using various support materials. niscpr.res.innih.gov
In a comparative study, S. clavuligerus cells were immobilized on different supports, including sponge, 2% agar (B569324), and 4% alginate. niscpr.res.innih.gov The production of Cephamycin C was evaluated at different time points and compared to a free-cell system. niscpr.res.innih.gov While the free-cell system initially showed higher production, the immobilized systems, particularly with sponge as the support, demonstrated better performance in repeated batch operations. researchgate.net Sponge-immobilized cells were found to be operationally superior due to the ease of preparation and reuse. researchgate.netresearchgate.net
The production of Cephamycin C in all systems, both free and immobilized, generally increased from 48 to 120 hours of fermentation. niscpr.res.innih.gov At 96 hours, all immobilized systems were productive, though with varying efficiencies. niscpr.res.in The study concluded that sponge was a more effective support material for immobilization compared to agar and alginate for Cephamycin C production. niscpr.res.innih.gov Immobilized cell technology is seen as a cost-effective approach as the biocatalyst can be reused multiple times without a significant loss of activity. researchgate.net
Strain Improvement and Metabolic Engineering
Rational Design for Enhanced Precursor Availability (e.g., ask gene overexpression)
A key strategy in metabolic engineering for enhancing Cephamycin C production is the rational design of strains to increase the availability of essential precursors. The biosynthesis of Cephamycin C in Streptomyces clavuligerus is derived from the aspartate family of amino acids, with the α-aminoadipyl side chain originating from lysine (B10760008). asm.org Therefore, the flow of carbon through the lysine branch of the aspartate pathway is a critical rate-limiting step. psu.edu
The enzyme aspartokinase (ask) is the first enzyme in this pathway and is subject to feedback inhibition by the end products, lysine and threonine. asm.orgpsu.edu Genetic modifications targeting the regulatory regions of the ask gene are expected to increase the carbon flux towards Cephamycin C. psu.edu Overexpression of genes involved in the early stages of the biosynthetic pathway can help to overcome these bottlenecks.
Kinetic analysis of the Cephamycin C production pathway in S. clavuligerus identified the availability of the precursor α-aminoadipic acid and the activity of ACV synthetase as potential rate-limiting steps. nih.gov To address the precursor limitation, researchers have engineered strains by integrating an additional copy of the gene encoding lysine-epsilon-aminotransferase (lat). nih.gov This enzyme is involved in the conversion of lysine to α-aminoadipic acid. nih.gov The resulting recombinant strain demonstrated an increased production of Cephamycin C, confirming the effectiveness of this rational design approach. nih.gov
Mutagenesis and Selection for High-Yielding Strains
Classical strain improvement through mutagenesis followed by selection remains a powerful and widely used technique for developing high-yielding strains of antibiotic-producing microorganisms. scispace.com This empirical approach involves exposing a microbial population to physical mutagens, such as UV light, or chemical mutagens, like N-methyl-N'-nitro-N-nitrosoguanidine, to induce random mutations. scispace.com The resulting mutants are then screened for desired characteristics, such as increased antibiotic production. scispace.com
This method has a long history of success in the fermentation industry. scispace.com In the context of S. clavuligerus, mutagenesis has been employed to generate strains with enhanced production of β-lactam antibiotics. For instance, mutants of S. clavuligerus with a deregulated aspartokinase enzyme, insensitive to feedback inhibition, have been created through chemical mutagenesis. psu.edu These mutants, resistant to a lysine anti-metabolite, showed a two-fold increase in the specific production of Cephamycin C. psu.edu
More targeted mutagenesis approaches have also been developed. For example, the disruption of the lat gene, which encodes lysine-ε-aminotransferase, in wild-type S. clavuligerus blocked Cephamycin C production but significantly increased the yield of clavulanic acid. google.com This demonstrates how mutagenesis can be used to divert metabolic flux from one secondary metabolite to another.
Overcoming Metabolic Repression and Substrate Inhibition
The production of secondary metabolites like Cephamycin C is often subject to metabolic repression and substrate inhibition, which can significantly limit the final product yield. scielo.brscielo.br Fed-batch fermentation is a primary strategy to counteract these effects by maintaining substrate concentrations at optimal, non-inhibitory levels. scielo.brscielo.br
Carbon source repression is a well-documented phenomenon. For example, easily metabolized carbon sources can repress the genes responsible for antibiotic biosynthesis. scielo.br In the case of Cephamycin C production by S. clavuligerus, the choice of carbon source is critical. While glycerol is often favored for clavulanic acid production, it can have a suppressive effect on the enzymes involved in Cephamycin C synthesis. nih.govmdpi.com Starch, on the other hand, is generally more suitable for Cephamycin C production. researchgate.net
Ammonium is another key nutrient that can exert repressive effects. High concentrations of ammonium have been shown to depress cephalosporin (B10832234) production in S. clavuligerus, likely by repressing the formation of key biosynthetic enzymes such as isopenicillin N synthetase (cyclase) and deacetoxycephalosporin C synthetase (expandase). nih.gov Interestingly, the addition of tribasic magnesium phosphate can prevent this ammonium repression of cyclase and stimulate cephalosporin production. nih.gov
Substrate inhibition can also occur at high concentrations of the carbon source. For instance, glycerol concentrations exceeding 50 g/L can be inhibitory. researchgate.net Fed-batch strategies that control the feeding rate of the carbon source are therefore essential to avoid accumulation to inhibitory levels and to prolong the productive phase of the fermentation. scielo.br
Cephamycin C as a Core Intermediate in Semi-synthesis
The molecular structure of Cephamycin C, particularly its 7-aminocephalosporanic acid (7-ACA) nucleus, provides a versatile platform for semi-synthetic modifications. oncohemakey.com While Cephamycin C itself has a limited spectrum, primarily against Gram-negative bacteria, it is used as a raw material to produce clinically significant antibiotics with broader activity. researchgate.netwikipedia.org The process involves chemical alterations to the side chains of the core molecule to improve its pharmacological properties.
Cefoxitin (B1668866) is a prominent semi-synthetic cephamycin antibiotic developed by Merck & Co. in 1972, derived directly from Cephamycin C. wikipedia.org The synthesis was aimed at creating an antibiotic with a broader spectrum of activity than the parent compound. wikipedia.org The process involves the chemical modification of Cephamycin C, which is produced via fermentation by Streptomyces lactamdurans. fda.govnih.gov
The development of Cefoxitin involved extensive research, with scientists making over 300 modifications to the cephalosporin base containing the 7-alpha-methoxy group. wikipedia.org The goal was to broaden the antibacterial spectrum to include Gram-positive bacteria while retaining the high resistance to β-lactamases conferred by the 7-α-methoxy group. wikipedia.orgoup.com The resulting Cefoxitin molecule retains the 3-carbamoyl group of Cephamycin C, contributing to its metabolic stability, and incorporates a 2-thienylacetamido side-group. nih.govoup.com While specific industrial synthesis routes from Cephamycin C have been described as potentially cumbersome with low yields, this semi-synthetic approach was foundational in establishing the clinical utility of the cephamycin class. patsnap.com
Following the successful development of Cefoxitin, Cephamycin C continued to serve as a core intermediate for other important semi-synthetic antibiotics, including Cefmetazole and Cefotetan (B131739). researchgate.netscielo.broncohemakey.com These compounds are also classified as second-generation cephalosporins and are valued for their broad-spectrum activity, which includes anaerobic bacteria. nih.govncats.io
Cefmetazole: This semi-synthetic cephamycin antibiotic possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mcmaster.camedchemexpress.com Its structure results from modifications to the cephamycin core to achieve a desirable antibacterial profile. ncats.io The synthesis of Cefmetazole sodium can involve intermediates derived from the core cephamycin structure. google.com
Cefotetan: Like Cefmetazole, Cefotetan is a semi-synthetic antibiotic derived from the cephamycin family. asm.org The development of a cost-effective, commercial-scale synthesis for Cefotetan involved creating alternative synthetic routes to improve yield and purity, highlighting the industrial importance of optimizing processes that start from complex natural products like Cephamycin C. researchgate.net
The development of these agents involved modifying the R1 and R2 side chains of the cephamycin nucleus. The R1 methoxy (B1213986) substitution is a defining feature of the cephamycin group, enhancing resistance to β-lactamases produced by many Gram-negative bacteria. oncohemakey.com
Rational Design and Structural Modifications for Improved Activity/Stability
The rational design of new antibiotics based on the Cephamycin C scaffold focuses on understanding and leveraging its key structural features to enhance antibacterial activity, broaden the spectrum, and overcome resistance mechanisms.
Structure-activity relationship (SAR) studies for cephamycins and related cephalosporins have established several key principles:
The integrity of the bicyclic system, including the β-lactam ring, is essential for antibacterial activity. slideshare.net
A free carboxyl group at position 2 is required. slideshare.net
The 7-α-methoxy group is a critical determinant of stability against β-lactamase enzymes. oup.comasm.org This group provides a high degree of resistance to hydrolysis by both penicillinases and cephalosporinases. fda.gov
Modifications at the C7 position, specifically the acyl side chain, significantly influence the antibacterial spectrum and potency. oncohemakey.com For instance, the addition of a 2-thienylacetamido group in Cefoxitin expanded its activity. nih.gov
Alterations at the C3 position can also impact the pharmacokinetic properties and spectrum of the resulting antibiotic. oncohemakey.com
These studies guide the design of novel analogs, such as recent efforts to prepare C-7 α-(4-substituted-1H-1,2,3-triazol-1-yl)acetamide analogues of cefotetan to discover inhibitors of Clostridioides difficile sporulation. nih.gov
The 7-alpha position of the cephamycin nucleus is a major focus of investigation due to its profound effect on β-lactamase stability. The naturally occurring 7-α-methoxy group in Cephamycin C is characteristic of the entire class and is essential for its resistance to enzymatic degradation. oup.comasm.orgnih.gov
Research has shown that cephamycins with this methoxy group are highly stable against hydrolysis by β-lactamases. nih.gov This stability is not due to a low affinity for the enzymes; in fact, cephamycins can be strong competitive inhibitors of them. nih.gov Studies exploring other substitutions at the 7-alpha position, such as ethoxy (–OC2H5), methylthio (–SCH3), cyano (–CN), or methyl (–CH3) groups, found that while these compounds remained stable against enzymatic hydrolysis, they showed significantly reduced antibacterial activity and lower affinity for the target penicillin-binding proteins (PBPs). nih.gov This indicates that the 7-α-methoxy group provides a unique balance of steric hindrance against β-lactamases while maintaining the necessary affinity for the bacterial targets.
Chemoenzymatic Approaches for Novel Derivative Synthesis
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical synthesis to create complex molecules. This approach is increasingly being explored for the production of β-lactam antibiotics and their derivatives, offering potential advantages over purely chemical routes, such as milder reaction conditions and higher selectivity. google.comresearchgate.net
In the context of cephamycins, enzymes can be used to perform specific transformations on the core structure. For example, immobilized penicillin acylase has been used in the synthesis of Cefoxitin acid from 7-aminocephalosporanic acid (7-ACA), a related cephalosporin nucleus. patsnap.com Such enzymatic processes can be applied to couple different side chains to the 7-amino group of a cephamycin nucleus. google.com These methods often use activated esters of the desired side-chain acid and can be performed in aqueous environments under controlled pH and temperature, making them a "greener" alternative to traditional organic synthesis. google.com
The development of novel biocatalysts and multi-enzyme one-pot systems offers a pathway to synthesize new cephamycin analogs that would be difficult to produce through conventional chemistry. ucsd.edunih.gov This strategy allows for the creation of libraries of novel compounds by varying the substrates fed into the enzymatic reaction, facilitating the exploration of new structure-activity relationships and the potential discovery of next-generation antibiotics. nih.gov
Semi Synthetic Derivatives and Engineered Analogs
Utilizing Biosynthetic Enzymes for Directed Biotransformations
The inherent catalytic specificity of biosynthetic enzymes offers a powerful platform for the directed modification of complex natural products like Cephamycin C sodium. This approach, known as biotransformation, allows for the generation of semi-synthetic derivatives and engineered analogs with potentially improved properties. By harnessing the activity of specific enzymes, targeted chemical changes can be introduced to the Cephamycin C core structure, leading to novel compounds that may exhibit enhanced stability, altered bioactivity, or other desirable characteristics.
Research into the enzymatic modification of Cephamycin C has led to the development of innovative biotransformation strategies. These studies primarily focus on two key areas: the modification of the C-7 side chain and the introduction of the 7α-methoxy group to related cephalosporin (B10832234) structures.
A notable example of side-chain modification is the enzymatic cleavage of the D-α-aminoadipyl side chain of Cephamycin C to produce 3-aminocarbonyloxymethyl-7-methoxy-3-cephem-4-carboxylic acid, also known as 7-MACA. google.comugc.edu.hk This biotransformation is achieved through a two-step enzymatic process. google.com The initial step involves the use of a D-amino acid oxidase (DAO) for the oxidative deamination of the side chain. google.com This is followed by the action of a glutaryl-7-ACA acylase (GAC) to yield the final product, 7-MACA. google.com A patent has described this process, outlining reaction conditions that include a pH range of 7.0-8.0, a temperature of 10-30°C, and a Cephamycin C concentration of 50-150 mmol/l. google.com Further research has demonstrated the feasibility of this conversion using a modular enzyme system displayed on the surface of yeast cells, confirming the potential for this biocatalytic route. ugc.edu.hk
Another significant area of research involves the use of the methoxylation enzymes from the Cephamycin C biosynthetic pathway to create 7α-methoxycephalosporins from cephalosporin precursors. The enzymes CmcI and CmcJ, from Streptomyces clavuligerus, are responsible for the hydroxylation and subsequent methylation at the C-7 position of the cephem nucleus. researchgate.netpsu.edupsu.edu Studies have shown that by overexpressing the cmcI and cmcJ genes, it is possible to efficiently convert cephalosporin C into 7α-methoxycephalosporin C. researchgate.net In one such study, a recombinant Streptomyces clavuligerus strain, engineered for optimized expression of these enzymes, was able to convert 2.0 g/L of cephalosporin C into 0.78 g/L of 7α-methoxycephalosporin C. researchgate.net This research highlighted the importance of the coordinated expression of both enzymes, with an engineered transcript ratio of cmcJ to cmcI of 1.7:1 leading to enhanced bioconversion efficiency. researchgate.net This directed use of biosynthetic enzymes showcases a powerful method for producing valuable semi-synthetic cephalosporin derivatives.
These examples of directed biotransformation underscore the potential of utilizing biosynthetic enzymes to generate novel analogs of Cephamycin C and related β-lactam antibiotics. The specificity and efficiency of these biocatalysts offer a more environmentally friendly and targeted alternative to traditional chemical synthesis methods for the production of new pharmaceutical compounds.
Interactive Data Tables
Table 1: Enzymatic Biotransformation of Cephamycin C to 7-MACA
| Parameter | Value | Reference |
| Enzymes | D-amino acid oxidase (DAO), Glutaryl-7-ACA acylase (GAC) | google.com |
| Substrate | Cephamycin C | google.com |
| Product | 3-aminocarbonyloxymethyl-7-methoxy-3-cephem-4-carboxylic acid (7-MACA) | google.com |
| pH | 7.0 - 8.0 | google.com |
| Temperature | 10 - 30°C | google.com |
| Substrate Concentration | 50 - 150 mmol/l | google.com |
Table 2: Bioconversion of Cephalosporin C to 7α-Methoxycephalosporin C
| Parameter | Value | Reference |
| Enzymes | CmcI, CmcJ | researchgate.net |
| Source Organism | Streptomyces clavuligerus | researchgate.net |
| Substrate | Cephalosporin C | researchgate.net |
| Product | 7α-Methoxycephalosporin C | researchgate.net |
| Substrate Concentration | 2.0 g/L | researchgate.net |
| Product Yield | 0.78 g/L | researchgate.net |
| Optimized cmcJ/cmcI Transcript Ratio | 1.7:1 | researchgate.net |
Advanced Analytical and Purification Methodologies
Downstream Processing and Isolation Techniques
The initial stages of purifying Cephamycin C focus on separating the antibiotic from the microbial cells and other large molecules, followed by selective capture and concentration.
Initial Broth Clarification: Microfiltration and Ultrafiltration
The first crucial step in the downstream processing of Cephamycin C is the removal of microbial cells and other solid particles from the fermentation broth. researchgate.netuop.edu.pk Microfiltration (MF), often utilizing membranes with pore sizes ranging from 0.22 to 0.45 μm, is effectively employed for this initial clarification. researchgate.net This process separates the biomass from the liquid phase containing the dissolved antibiotic. researchgate.net
Following microfiltration, ultrafiltration (UF) is frequently used to remove higher molecular weight solutes, such as proteins and other macromolecules, which could interfere with subsequent purification steps. researchgate.netuop.edu.pk This two-stage filtration process yields a clarified permeate that is ready for further chromatographic purification. researchgate.net The use of both microfiltration and ultrafiltration ensures a clearer broth, which is essential for the efficiency and longevity of the chromatographic resins used in later stages. researchgate.netuop.edu.pk
Adsorption Methods: Non-specific Adsorption and Resin-Based Techniques (e.g., Amberlite XAD-2, Activated Charcoal)
Following initial clarification, adsorption techniques are employed to capture and concentrate Cephamycin C from the clarified broth. Non-specific adsorbents like activated charcoal have been used at an industrial scale for the separation of cephalosporins. researchgate.net
Polymeric adsorbent resins, such as Amberlite XAD-2, are also a key component in the purification process. asm.org In one documented method, the clarified broth was adjusted to a specific pH and then passed through a column containing Amberlite XAD-2 resin. asm.org This step is effective in separating the antibiotic from salts and other hydrophilic impurities. asm.org The Cephamycin C is adsorbed onto the resin and then eluted using a solvent mixture, such as aqueous acetone. asm.org Studies have also investigated other similar resins like Amberlite XAD-4 and XAD-1180. researchgate.netresearchgate.net For instance, experiments with Amberlite XAD-1180 showed that at a pH of 6.8, Cephamycin C was not adsorbed, indicating the critical influence of pH on the adsorption process. researchgate.net In contrast, at a lower pH of 3.5, adsorption was observed. researchgate.net
| Adsorbent | Conditions | Outcome | Reference |
| Amberlite XAD-2 | pH 3 | Adsorption of Cephamycin C, separation from salts | asm.org |
| Amberlite XAD-1180 | pH 6.8 | No adsorption of Cephamycin C | researchgate.net |
| Amberlite XAD-1180 | pH 3.5 | Adsorption of Cephamycin C | researchgate.net |
| Activated Charcoal | Industrial Scale | Separation of cephalosporins | researchgate.net |
Ion-Exchange Chromatography for Selective Separation
Ion-exchange chromatography is a powerful and frequently utilized technique for the selective separation and purification of Cephamycin C. researchgate.netnih.gov This method separates molecules based on their net charge at a specific pH. Being an acidic compound, Cephamycin C is amenable to separation using anion-exchange resins. google.com
Strongly basic anion exchange resins are particularly effective. google.com In various purification schemes, the clarified fermentation broth is loaded onto an anion-exchange column, such as one packed with Dowex 1x2 or a dextran-based ion-exchange resin. asm.orgnih.govgoogle.com The antibiotic binds to the resin while other impurities may pass through. Elution is then typically achieved by applying a salt gradient, such as increasing concentrations of sodium chloride, which displaces the bound Cephamycin C from the resin. researchgate.netresearchgate.net This technique has proven effective in separating Cephamycin C from other antibiotics and contaminants present in the broth. nih.govresearchgate.net For example, a stepwise gradient of NaCl solutions has been successfully used to elute Cephamycin C from a QXL resin. researchgate.net
Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography, is another important method used in the purification of Cephamycin C. nih.gov This technique separates molecules based on their size. It has been used to separate Cephamycin C from other components in the fermentation broth and to achieve further purification of fractions obtained from ion-exchange chromatography. asm.orgnih.gov For instance, Bio-Gel P-2 has been used to estimate the molecular weight of Cephamycin C and to achieve partial separation from contaminants. asm.org This method is valuable for removing molecules of significantly different sizes from the target antibiotic. asm.org
Spectroscopic Characterization and Quantification
Accurate and rapid analytical methods are essential for monitoring the concentration and purity of Cephamycin C throughout the purification process.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Monitoring
Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental and widely used technique for the real-time monitoring and quantification of Cephamycin C during downstream processing. researchgate.net The β-lactam ring structure of Cephamycin C exhibits a characteristic absorbance in the UV region, which allows for its detection and concentration measurement. researchgate.netnih.gov
During chromatographic purification steps, the outlet stream of the column is often continuously monitored by an inline UV spectrophotometer. researchgate.net The absorbance is typically measured at a specific wavelength, such as 260 nm or 254 nm, to track the elution profile of Cephamycin C. researchgate.netlongdom.org This allows for the identification and collection of the fractions containing the highest concentration of the antibiotic. researchgate.net For quantitative analysis, the concentration of purified Cephamycin C samples can be determined based on their absorbance values at a specific wavelength, often around 264 nm, using a known molar extinction coefficient. nih.gov This method provides a rapid and non-destructive way to assess the efficiency of each purification step and to quantify the final product yield. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Cephamycin C. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of its complex structure.
In studies involving the purification of Cephamycin C from fermentation broths of Streptomyces clavuligerus, ¹H NMR spectroscopy is used to assess the fractions obtained from ion-exchange chromatography. nih.govresearchgate.net The spectra, typically recorded in deuterium (B1214612) oxide (D₂O), are compared with reference spectra to confirm the presence and purity of Cephamycin C. researchgate.net For instance, a patent for a Cephamycin C production process illustrates the use of ¹H NMR at 60 MHz with DSS as an internal standard for structural confirmation. google.com The resulting spectrum provides key signals that correspond to the specific protons in the Cephamycin C molecule. google.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 2-CH | 3.30, 3.68 | ABq | 20 | scispace.com |
| 6-H | 5.08 | s | scispace.com | |
| 7-OCH₃ | 3.48 | s | scispace.com | |
| Th-CH₂ | 3.92 | s | scispace.com | |
| -CH₂S- | 3.96, 4.20 | ABq | 15 | scispace.com |
| NCH₃ | 3.99 | s | scispace.com | |
| Th-3'-H and Th-5'-H | 7.05 | m | scispace.com | |
| Th-4'-H | 7.34 | m | scispace.com | |
| This table presents typical ¹H NMR data for a cephamycin derivative, illustrating the type of information obtained. Specific shifts for Cephamycin C sodium may vary slightly based on experimental conditions. |
Mass Spectrometry (LC/MS, LC/MS/MS) for Molecular Identification and Purity Assessment
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful technique for the molecular identification and purity assessment of Cephamycin C. LC/MS and tandem mass spectrometry (LC/MS/MS) provide precise molecular weight information and fragmentation patterns that serve as a molecular fingerprint for the compound.
These techniques are crucial in various stages of research and production, from analyzing fermentation broths to confirming the identity of purified fractions. nih.govresearchgate.netmetu.edu.tr In studies of Streptomyces clavuligerus mutants, LC/MS is used to confirm the presence of Cephamycin C and its intermediates, such as 7-desmethoxycephamycin C, in culture filtrates. nih.gov The analysis involves separating the compounds on a reversed-phase column and obtaining mass spectra to confirm their identity. nih.gov For instance, a study on Cephamycin C purification utilized a mass spectrometer with positive-mode electrospray ionization (ESI+) coupled to an LC system. The MS parameters were carefully set, including the nebulizer pressure, dry gas flow rate, and temperature, to achieve optimal ionization and detection of the Cephamycin C molecule. researchgate.net The use of LC/MS/MS allows for the simultaneous quantification of multiple antibiotics, including cephalosporins, in complex biological matrices like human plasma, demonstrating the technique's high sensitivity and specificity. scienceopen.comfrontiersin.org
| Analytical Parameter | Value/Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.net |
| Nebulizer Pressure | 27 psi | researchgate.net |
| Dry Gas Flow Rate | 7.0 L/min | researchgate.net |
| Temperature | 340°C | researchgate.net |
| HV Voltage | 4,000 V | researchgate.net |
| This table shows example parameters for LC/MS analysis of Cephamycin C. |
Chromatographic Analysis Techniques
Chromatographic methods are central to the analysis of Cephamycin C, enabling its separation, quantification, and the analysis of related substances in complex mixtures like fermentation broths.
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Intermediate Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse method for the routine analysis of Cephamycin C. It is widely used for determining the purity of the compound, quantifying its concentration in fermentation samples, and analyzing biosynthetic intermediates. nih.govlongdom.org
A typical HPLC method for Cephamycin C involves a reversed-phase column, such as a C18 column, and a suitable mobile phase. researchgate.netlongdom.org For example, one method uses a µ-Bondapak C18 column with an aqueous solution of 0.01 M acetic acid as the mobile phase, with detection at 254 nm. researchgate.net Another method employs a Sinergy MAX-RP column with 0.01 M acetic acid as the mobile phase at a flow rate of 2 mL/min for quantifying Cephamycin C. scielo.br HPLC analysis has been shown to be more accurate and efficient than traditional bioassay methods for determining Cephamycin C concentration. longdom.org The retention time for Cephamycin C in one system was reported to be 4.5 minutes, allowing for its separation from intermediates like deacetylcephalosporin C (4.0 min) and deacetoxycephalosporin C (10 min). nih.govasm.org
| Parameter | HPLC Method 1 | HPLC Method 2 | Reference |
| Column | µ-Bondapak C18 | Sinergy MAX-RP 12 | researchgate.net, scielo.br |
| Mobile Phase | 0.01 M Acetic Acid | 0.01 M Acetic Acid | researchgate.net, scielo.br |
| Flow Rate | 1 mL/min | 2 mL/min | researchgate.net, scielo.br |
| Detection | UV, 254 nm | Not Specified | researchgate.net, scielo.br |
| Retention Time | Not Specified | Not Specified | nih.govasm.org |
Chemometric Methods for Complex Mixture Analysis
In the context of fermentation processes, which yield complex mixtures, chemometric methods can be applied to analytical data to extract more meaningful information. These mathematical and statistical techniques can enhance signal processing and analysis of data from spectrophotometric and chromatographic instruments.
For the analysis of cephalosporins, chemometric methods like Savitzky-Golay filters and continuous wavelet transform have been applied to spectrophotometric data. soeagra.com The Savitzky-Golay filter is a digital filter used for smoothing data and can increase the precision of the data without distorting the signal trend. wikipedia.orgeigenvector.com This is achieved by fitting subsets of adjacent data points with a low-degree polynomial. wikipedia.org Continuous wavelet transform is another powerful signal processing tool that can be used for resolving overlapping peaks in spectra, which is particularly useful in the analysis of complex mixtures containing multiple, structurally similar compounds. soeagra.comresearchgate.net For instance, in the analysis of cefoxitin (B1668866), a derivative of Cephamycin C, Savitsky-Golay filters were used on ratio spectra to determine the compound in the presence of its degradation product. soeagra.com
Bioanalytical Methods for Activity Measurement
Bioanalytical methods are essential for determining the biological activity of Cephamycin C. These assays measure the antibiotic's effectiveness against specific microorganisms.
The most common bioanalytical method for Cephamycin C is the agar (B569324) diffusion bioassay using a susceptible strain of Escherichia coli, often E. coli ESS. nih.govresearchgate.netnih.govlongdom.org In this assay, the size of the inhibition zone created by a sample containing Cephamycin C on an agar plate seeded with the test organism is proportional to the concentration of the active antibiotic. longdom.org While effective, this method can be laborious and may be influenced by other antimicrobial compounds present in the fermentation broth. longdom.org Therefore, it is often used in conjunction with chromatographic methods like HPLC to obtain a more accurate quantification. longdom.org Studies have also explored developing more sensitive indicator strains, such as a mutant of E. coli K 802, which showed a tenfold increased sensitivity to Cephamycin C compared to the standard E. coli ESS strain. nih.gov
Microbiological Resistance Dynamics and Counter Strategies
Mechanisms of Bacterial Resistance to Cephamycin C
Bacterial resistance to Cephamycin C, a β-lactam antibiotic, is a significant clinical concern. The primary mechanisms involve enzymatic degradation of the antibiotic and modification of the drug's target site.
Hydrolysis by Bacterial Beta-Lactamases
The principal mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. wikipedia.org Cephamycin C, like other cephamycins, possesses a 7-α-methoxy group that provides a degree of stability against many common β-lactamases, particularly the extended-spectrum beta-lactamases (ESBLs). wikipedia.orgmsdmanuals.comtaylorandfrancis.com
However, certain classes of β-lactamases, especially AmpC-type β-lactamases (Ambler Class C), can effectively hydrolyze cephamycins. wikipedia.orgmsdmanuals.comasm.orgnih.gov These enzymes are clinically significant cephalosporinases that confer resistance to a broad range of β-lactam agents, including cephamycins like cefoxitin (B1668866), as well as most penicillins and early-generation cephalosporins. msdmanuals.comasm.orgnih.gov The production of AmpC β-lactamases can be encoded on the chromosome of many Enterobacterales or acquired via plasmids. taylorandfrancis.comnih.gov Overproduction of these enzymes, either through induction or mutation, leads to high-level resistance. nih.gov
Furthermore, some novel Class A β-lactamases, such as GES-4, have evolved to efficiently hydrolyze cephamycins through specific amino acid substitutions. nih.gov This development is concerning as Class A enzymes were generally not considered a threat to cephamycin stability. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs), e.g., PBP2a encoded by mecA gene
The antibacterial action of β-lactams stems from their ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. karger.comnih.gov A crucial mechanism of resistance, particularly in gram-positive bacteria like Staphylococcus aureus, is the alteration of these target PBPs. mdpi.com
The most prominent example is methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene. nih.govaimdrjournal.com This gene encodes a modified penicillin-binding protein, PBP2a, which has a very low affinity for most β-lactam antibiotics, including cephamycins like cefoxitin. nih.govaimdrjournal.comwikipedia.orgmdpi.com While other native PBPs are inhibited by the antibiotic, PBP2a continues to function, allowing for the continued synthesis of the peptidoglycan cell wall and rendering the organism resistant. aimdrjournal.comwikipedia.orgmdpi.com The expression of PBP2a is considered a more efficient resistance mechanism against cefoxitin than enzymatic hydrolysis. wikipedia.org
Research has also identified that Staphylococcus aureus strains initially resistant only to cephamycins can form PBP2a (referred to as PBP 2') and subsequently develop a methicillin-resistant phenotype. nih.gov In some cephamycin-producing bacteria, such as Nocardia lactamdurans, self-resistance is achieved because their native PBPs lack affinity for the cephamycin C they produce. oup.commdpi.com
Inducers of Beta-Lactamase Production by Bacteria
The expression of some β-lactamase genes, particularly the chromosomal AmpC gene in many Gram-negative bacteria, is inducible. nih.govnih.gov This means that exposure to certain β-lactam antibiotics can trigger a significant increase in the production of the enzyme, leading to resistance. nih.govuliege.be
Cephamycins, including the derivative cefoxitin, are recognized as potent inducers of AmpC β-lactamase production. nih.govmdpi.comgoogle.comnih.govasm.org When bacteria possessing an inducible ampC gene are exposed to cephamycins, they can ramp up enzyme synthesis. mdpi.comnih.gov Because cephamycins are also substrates for the AmpC enzyme, this induced production leads to rapid hydrolysis of the drug and clinical resistance. nih.govmdpi.comsci-hub.se This induction mechanism is a key factor in the resistance of organisms like Enterobacter spp., Citrobacter freundii, and Serratia marcescens. nih.govnih.gov
Other potent inducers include first-generation cephalosporins and aminopenicillins. mdpi.comnih.gov Interestingly, some β-lactamase inhibitors like clavulanic acid can also act as strong inducers of AmpC. google.comsci-hub.se The process of induction involves a complex regulatory pathway (the AmpG–AmpR–AmpC pathway) linked to the cell wall recycling process, where degradation products of peptidoglycan act as signaling molecules to upregulate ampC transcription. nih.govnih.gov
Research into Overcoming Resistance
To combat the challenge of resistance to cephamycins and other β-lactams, research has focused on strategies to protect the antibiotic from enzymatic degradation and to design new molecules that can evade resistance mechanisms.
Synergistic Effects with Beta-Lactamase Inhibitors (General Cephalosporin (B10832234) Context)
A primary strategy to overcome resistance mediated by β-lactamases is to co-administer the β-lactam antibiotic with a β-lactamase inhibitor (BLI). cabidigitallibrary.org These inhibitors bind to and inactivate the β-lactamase enzyme, thereby protecting the partner antibiotic from hydrolysis and restoring its efficacy. cabidigitallibrary.org
Common BLIs like clavulanic acid, sulbactam, and tazobactam (B1681243) are effective against many Class A β-lactamases, including ESBLs. nih.govmedintensiva.org This has led to the development of successful combination products like amoxicillin-clavulanate and piperacillin-tazobactam. cabidigitallibrary.orgnih.gov However, these traditional inhibitors are generally not effective against AmpC (Class C) β-lactamases, which are a major resistance mechanism against cephamycins. wikipedia.orgtaylorandfrancis.comsci-hub.se
Newer generations of BLIs, such as avibactam (B1665839), show a broader spectrum of activity and can inhibit AmpC enzymes. nih.govacs.org Combinations like ceftazidime-avibactam and ceftolozane-tazobactam have proven effective against many multidrug-resistant Gram-negative bacteria, including those producing AmpC and some ESBLs. cabidigitallibrary.orgnih.gov Studies have shown that these new combinations can restore the susceptibility of a high percentage of resistant isolates. cabidigitallibrary.org For example, the addition of avibactam to ceftazidime (B193861) has demonstrated synergistic activity against 80% of tested E. coli isolates. cabidigitallibrary.org The producer of Cephamycin C, Streptomyces clavuligerus, also produces clavulanic acid, suggesting a natural synergistic relationship to combat competing bacteria. nih.gov
| Combination Therapy | Mechanism of Synergy | Target Pathogens (General Context) |
| Cephalosporin + Clavulanic Acid | Clavulanic acid inhibits many Class A β-lactamases (including ESBLs), protecting the cephalosporin from degradation. nih.govscielo.br | β-lactamase-producing Enterobacterales, S. aureus. nih.govscielo.br |
| Cephalosporin + Tazobactam | Tazobactam inhibits a wide range of β-lactamases, restoring the activity of the partner cephalosporin. nih.gov | Enterobacterales, Pseudomonas aeruginosa. nih.govnih.gov |
| Ceftazidime + Avibactam | Avibactam is a non-β-lactam BLI that inhibits Class A, Class C (AmpC), and some Class D enzymes. nih.govacs.org | Multidrug-resistant Enterobacterales (including ESBL and AmpC producers), P. aeruginosa. cabidigitallibrary.orgnih.gov |
Design and Evaluation of Modified Cephamycins with Enhanced Resistance Profiles
Another avenue of research is the rational design and synthesis of novel cephamycin analogues with improved characteristics. This involves chemically modifying the core Cephamycin C structure to enhance its stability against β-lactamases or to improve its binding affinity to resistant PBPs.
One example is the development of WYBQ-4, a semisynthetic antibiotic derived from a Cephamycin C precursor. asm.org This modified compound has demonstrated a significant bactericidal effect against MRSA both in vitro and in vivo. asm.org Its efficacy is linked to a high binding affinity for multiple PBPs, including the resistant PBP2a. asm.org The 50% inhibitory concentration (IC50) of WYBQ-4 for PBP2a was 2 µg/mL, which is substantially better than older β-lactams like oxacillin (B1211168) (408 µg/mL). asm.org This demonstrates that modifying the cephamycin scaffold can successfully overcome PBP2a-mediated resistance.
Other research focuses on creating derivatives that are poor substrates for hydrolyzing enzymes. For instance, the development of the 6-α-methoxypenicillin temocillin, an analogue of ticarcillin, resulted in greater stability against many serine β-lactamases. nih.gov Similarly, creating novel cephalosporins with high affinity for PBP2a has been a key strategy to combat MRSA. mdpi.comnih.gov These efforts highlight the ongoing potential of medicinal chemistry to adapt the cephamycin structure to counter evolving bacterial resistance.
Q & A
Q. What are the key enzymes and intermediates in the biosynthesis pathway of Cephamycin C?
The biosynthesis of Cephamycin C involves three stages: (1) formation of α-aminoadipic acid (AAA) via piperideine-6-carboxylate dehydrogenase (P6C-DH), an enzyme in the aldehyde dehydrogenase superfamily; (2) synthesis of deacetylcephalosporin C (DACPC); and (3) late-stage modifications, including hydroxylation and carbamoylation. Critical enzymes include pcbAB (ACV synthetase), cefD (epimerase), and cmcI (hydroxylase). These steps are regulated by operons such as pcbAB-pcbC and cefD-cefE-pcd .
Q. How do gene clusters influence Cephamycin C production in Streptomyces clavuligerus?
The cephamycin C biosynthetic gene cluster includes pcbAB, cefD, cmcI, and regulatory genes like ccaR. This cluster is organized into operons driven by bidirectional promoters (e.g., between cefD and cmcI), which coordinate transcription of biosynthetic and resistance genes. RT-qPCR data confirm that deletions in this cluster reduce expression of critical enzymes, leading to decreased antibiotic yield .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in gene expression data during Cephamycin C studies?
Discrepancies in gene expression (e.g., conflicting RT-qPCR results) require:
- Normalization controls : Use housekeeping genes (e.g., 16S rRNA) to account for RNA variability.
- Biological replicates : Conduct ≥3 independent experiments to assess consistency.
- Complementation assays : Restore gene function in mutants (e.g., ΔcepRScom) to confirm causality. For example, cepRS deletion reduces pcbAB and cefD expression by 60–80%, but complementation restores production to ~90% of wild-type levels .
Q. How does the CepRS two-component system regulate Cephamycin C biosynthesis at the molecular level?
The CepRS system comprises CepS (histidine kinase) and CepR (response regulator). CepR binds to the bidirectional promoter between cefD and cmcI, activating transcription of operons essential for biosynthesis. Deletion of cepRS reduces expression of pcbAB, cefD, and cmcI by >50%, confirmed via agar diffusion assays and HPLC quantification .
Q. What methodological strategies improve reproducibility in studies of Cephamycin C biosynthetic pathways?
- Detailed protocols : Document growth conditions (e.g., TSA medium, 7-day incubation) and RNA extraction methods.
- Data transparency : Report raw RT-qPCR cycle thresholds and normalization factors.
- Strain validation : Use PCR to confirm gene deletions (e.g., ΔcepRS) and phenotyping to rule off-target effects .
Methodological Design Questions
Q. How to design RT-qPCR experiments to analyze Cephamycin C biosynthetic gene expression?
- Primer design : Ensure primers span exon-exon junctions to avoid genomic DNA amplification.
- Reverse transcription : Use high-fidelity enzymes to minimize cDNA synthesis errors.
- Data analysis : Apply the 2−ΔΔCt method with 16S rRNA as a reference. For example, cefD expression in ΔcepRS shows a 5.3-fold reduction compared to wild-type strains .
Q. What statistical methods are appropriate for assessing Cephamycin C production data?
- ANOVA : Compare mean antibiotic yields across strains (e.g., F613-1 vs. ΔcepRS).
- Error bars : Use standard deviation (SD) for biological replicates (n=3).
- P-value thresholds**: Apply Bonferroni correction for multiple comparisons (e.g., P < 0.05) .
Data Interpretation & Limitations
Q. How to address conflicting findings in transcriptional regulation studies of Cephamycin C genes?
Contradictions (e.g., variable orf10 expression in ΔcepRS) may arise from:
Q. What are the limitations of agar diffusion assays in quantifying Cephamycin C production?
- Semi-quantitative nature : Zones of inhibition correlate with concentration but lack precision.
- Strain specificity : Susceptibility of test organisms (e.g., E. coli) varies. Supplement with HPLC-MS for accurate quantification .
Future Research Directions
What unanswered questions exist regarding the evolutionary conservation of Cephamycin C biosynthetic pathways?
Key gaps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
